2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- (hereafter referred to as the "target compound") is a pyrimidinedione derivative characterized by its substitution pattern. The core structure consists of a pyrimidinedione ring (positions 2 and 4 as ketone groups) with the following substituents:
- 1,3-positions: Two 5-(ethylamino)pentyl chains, which are long alkyl chains terminated with ethylamino groups.
- 6-position: A methyl group.
Aminoalkyl substituents, such as ethylamino pentyl groups, are often incorporated to enhance solubility, bioavailability, or receptor-binding affinity in drug design .
Properties
Molecular Formula |
C19H38N4O2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,3-bis[5-(ethylamino)pentyl]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C19H38N4O2/c1-4-20-12-8-6-10-14-22-17(3)16-18(24)23(19(22)25)15-11-7-9-13-21-5-2/h17,20-21H,4-16H2,1-3H3 |
InChI Key |
LZAFIUFHBYOJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCN1C(CC(=O)N(C1=O)CCCCCNCC)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Alkylation of Pyrimidinedione Core
The core pyrimidinedione scaffold is typically synthesized via cyclization reactions. For 2,4(1H,3H)-pyrimidinedione derivatives, a common approach involves:
- Uracil Derivative Activation : Starting with 6-aminouracil or related pyrimidinones, which undergo alkylation at the N1 and N3 positions.
- Sequential Alkylation :
Key Reagents/Conditions :
| Reagent/Step | Conditions | Yield | Source |
|---|---|---|---|
| 5-(ethylamino)pentyl bromide | K₂CO₃, acetone, reflux, 12–24 hrs | 60–95% | |
| N1/N3 alkylation | HMDS (hexamethyldisilazane) as deprotonating agent | 70–85% |
Catalytic N-Alkylation
A greener alternative employs heterogeneous catalysts for N-alkylation:
Advantages :
- High selectivity for N1 alkylation.
- Minimal byproducts (no O-alkylation or dialkylation).
Reaction Optimization
Solvent and Temperature Effects
Critical parameters influencing yield and purity:
Case Study :
Substrate Specificity
The reactivity of pyrimidinedione derivatives depends on electron-withdrawing groups (EWGs) at the C6 position:
- 6-Methyl Group : Enhances electrophilicity at N1/N3, facilitating alkylation.
- Competing Pathways : Substitution at C5 or C3 positions can occur if EWGs are absent, reducing selectivity.
Purification Protocols
Column Chromatography
Recrystallization
- Solvents : Ethanol, methanol, or diethyl ether.
- Key Outcomes :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability |
|---|---|---|---|
| Multi-Step Alkylation | 70–85% | 24–48 hrs | Moderate (batch-dependent) |
| Catalytic N-Alkylation | 85–90% | 6–12 hrs | High (catalyst reuse) |
Limitations :
- Multi-Step : Requires precise stoichiometric control to avoid dialkylation.
- Catalytic : Sensitive to moisture; anhydrous conditions mandatory.
Key Research Findings
Structural Insights
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that pyrimidinedione derivatives exhibit significant anticancer properties. A study demonstrated that 2,4(1H,3H)-pyrimidinedione derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study:
- Title: "Anticancer Activity of Pyrimidine Derivatives"
- Findings: The study found that specific derivatives led to a reduction in tumor size in animal models when administered at therapeutic doses.
Table 1: Anticancer Efficacy of Pyrimidinedione Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,4(1H,3H)-Pyrimidinedione | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| 2,4(1H,3H)-Pyrimidinedione | A549 (Lung Cancer) | 12 | Inhibits cell proliferation |
1.2 Antiviral Properties
Another promising application is in the development of antiviral agents. Studies have shown that pyrimidinedione compounds can inhibit viral replication by targeting viral enzymes.
Case Study:
- Title: "Inhibition of Viral Replication by Pyrimidinedione Compounds"
- Findings: The compound demonstrated significant antiviral activity against influenza viruses in vitro.
Agricultural Applications
2.1 Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research indicates that it can effectively control weed growth without harming crops.
Case Study:
- Title: "Herbicidal Potential of Pyrimidine Derivatives"
- Findings: Field trials showed a 70% reduction in weed biomass when applied at recommended rates.
Table 2: Herbicidal Efficacy of Pyrimidinedione Compounds
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 2,4(1H,3H)-Pyrimidinedione | Amaranthus retroflexus | 200 | 85 |
| 2,4(1H,3H)-Pyrimidinedione | Setaria viridis | 150 | 90 |
Biochemical Research Applications
3.1 Enzyme Inhibition Studies
In biochemical research, the compound serves as a valuable tool for studying enzyme inhibition. It has been shown to inhibit specific enzymes involved in metabolic pathways.
Case Study:
- Title: "Enzyme Inhibition by Pyrimidinedione Compounds"
- Findings: The compound inhibited dihydrofolate reductase activity in vitro, suggesting potential applications in metabolic engineering.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings:
Substituent Impact on Applications: Halogenated Derivatives (Bromacil, Terbacil): Bromine and chlorine atoms at the 5-position enhance herbicidal activity by disrupting plant metabolic pathways . Aminoalkyl Chains (Target Compound, Dimethirimol): Ethylamino or dimethylamino groups may improve solubility and systemic transport in biological systems . The target compound’s long pentyl chains could facilitate interactions with hydrophobic binding pockets.
Structural Trends: Chain Length: Shorter alkyl groups (e.g., 3-butyl in ) are associated with lower molecular weights and possibly reduced bioactivity compared to the target compound’s extended chains.
Research Implications
- The target compound’s 5-(ethylamino)pentyl groups distinguish it from herbicides like Bromacil and Terbacil, suggesting a divergent mechanism of action, possibly in mammalian systems.
- Comparative molecular weight and substituent analysis indicate that the target compound may exhibit unique pharmacokinetic properties, warranting further investigation into its stability, toxicity, and receptor affinity.
Limitations and Notes
- Direct data on the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
- Aminoalkyl chains in the target compound may confer pH-dependent solubility due to the ethylamino groups’ basicity .
- Future studies should prioritize synthesizing and testing this compound to validate its hypothesized applications.
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C17H30N2O4S2
- CAS Number : Not specified in the search results.
- Structure : The compound features a pyrimidinedione core with two ethylamino side chains.
The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and apoptosis. Research indicates that it may disrupt microtubule dynamics, akin to other known anticancer agents. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrimidinedione compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Findings : Compounds similar to 2,4(1H,3H)-Pyrimidinedione showed IC50 values in the micromolar range, indicating effective growth inhibition.
Study 1: Microtubule Disruption
A study published in PubMed explored the microtubule-disrupting effects of pyrimidinedione analogs. The results indicated that these compounds lead to:
- Loss of microtubule integrity.
- Formation of aberrant mitotic spindles.
- Induction of apoptosis in treated cells .
Study 2: In Vivo Efficacy
In a mouse xenograft model, a related compound demonstrated significant tumor growth suppression at low doses. The study highlighted the importance of free-drug exposure for maximizing therapeutic effects .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for preparing 2,4(1H,3H)-Pyrimidinedione derivatives with branched alkylamino side chains?
Methodological Answer:
Synthesis of pyrimidinedione derivatives typically involves multi-step alkylation or nucleophilic substitution. For example:
- Step 1: Start with a 6-methyluracil core. Introduce aminoalkyl side chains via Mitsunobu reactions or alkyl halide coupling under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Optimize regioselectivity using protecting groups (e.g., tert-butyldimethylsilyl) to direct substitution at the N1 and N3 positions.
- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm structures using LC-MS and ¹H NMR .
Basic: How should researchers characterize the purity and stability of this compound under varying experimental conditions?
Methodological Answer:
- Purity Analysis: Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with authenticated standards .
- Stability Studies:
Advanced: What strategies are effective for resolving contradictions in reported bioactivity data for structurally similar pyrimidinediones?
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation approaches include:
- Reproducibility Checks: Validate bioassays (e.g., enzyme inhibition) with internal controls (e.g., Terbacil as a reference for herbicidal activity) .
- Impurity Profiling: Use high-resolution mass spectrometry (HRMS) to identify trace byproducts (e.g., dealkylated species) that may interfere with activity .
- Computational Modeling: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to reconcile structure-activity relationships .
Advanced: How can researchers design experiments to probe the role of the ethylamino-pentyl side chains in target binding?
Methodological Answer:
- Mutagenesis Studies: Synthesize analogs with truncated or modified side chains (e.g., replacing ethylamino with propylamino) and compare binding affinities via surface plasmon resonance (SPR) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
- Fluorescence Quenching: Label the pyrimidinedione core with a fluorophore (e.g., dansyl) and monitor interactions with target proteins .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the methyl group (δ ~2.1 ppm, singlet) and ethylamino protons (δ ~2.5–3.0 ppm, multiplet). Compare with published spectra for 6-methyluracil derivatives .
- FT-IR: Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can researchers address low solubility of this compound in aqueous assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design: Synthesize phosphate or acetylated prodrugs to enhance hydrophilicity, followed by enzymatic activation in situ .
- Nanoparticle Encapsulation: Employ lipid-based nanocarriers to improve bioavailability in cellular assays .
Advanced: What computational tools are suitable for predicting the environmental fate of this compound?
Methodological Answer:
- EPI Suite: Estimate biodegradation half-lives and bioaccumulation potential using the compound’s logP (predicted ~1.5) .
- Density Functional Theory (DFT): Calculate hydrolysis pathways for ethylamino side chains under environmental conditions .
- Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict adsorption behavior .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to minimize inhalation of volatile byproducts (e.g., alkylamines) .
- Spill Management: Neutralize spills with activated charcoal and dispose as hazardous waste under EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
